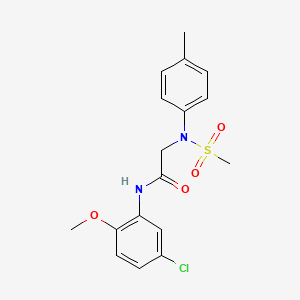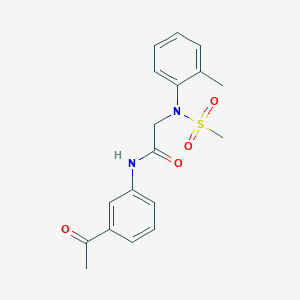![molecular formula C21H28N2O3S B3456810 N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide CAS No. 6069-20-1](/img/structure/B3456810.png)
N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Descripción general
Descripción
N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was initially developed as a Raf kinase inhibitor, but it has since been found to have multiple targets and mechanisms of action.
Mecanismo De Acción
N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 inhibits multiple kinases, including Raf, VEGFR, and PDGFR. By inhibiting these kinases, the compound disrupts signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth. This compound 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have multiple biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and enhance the efficacy of other cancer treatments. In clinical studies, this compound 43-9006 has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to inhibit multiple kinases, and its potential to enhance the efficacy of other cancer treatments. However, the compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in clinical trials.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006, including:
1. Further studies to elucidate the compound's mechanism of action and identify additional targets.
2. Development of new analogs and derivatives of this compound 43-9006 with improved potency and selectivity.
3. Combination studies with other cancer treatments, including chemotherapy, immunotherapy, and targeted therapies.
4. Studies to identify biomarkers that can predict response to this compound 43-9006 and other kinase inhibitors.
5. Investigation of the potential use of this compound 43-9006 in other types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
In conclusion, this compound 43-9006 is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has multiple targets and mechanisms of action, and it has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and enhance the efficacy of other cancer treatments. While this compound 43-9006 has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a cancer treatment.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple kinases, including Raf, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and tumor growth. The compound has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
IUPAC Name |
N-tert-butyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-7-12-19(13-16(15)2)23(27(6,25)26)14-17-8-10-18(11-9-17)20(24)22-21(3,4)5/h7-13H,14H2,1-6H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJYYBWVBYMAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC(C)(C)C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360398 | |
| Record name | N-tert-Butyl-4-{[(3,4-dimethylphenyl)(methanesulfonyl)amino]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-20-1 | |
| Record name | N-tert-Butyl-4-{[(3,4-dimethylphenyl)(methanesulfonyl)amino]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456733.png)
![N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456734.png)
![N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456736.png)

![methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456752.png)

![ethyl 4-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456776.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B3456779.png)
![N-(3-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456782.png)
![N-(2,6-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456788.png)
![N-(3,4-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456791.png)
![N-cyclohexyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456800.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3456808.png)
